molecular formula C7H5IN2 B3113177 3-Iodopyrazolo[1,5-a]pyridine CAS No. 19363-99-6

3-Iodopyrazolo[1,5-a]pyridine

Cat. No.: B3113177
CAS No.: 19363-99-6
M. Wt: 244.03
InChI Key: PNNARKUCAKULAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5IN2. It is characterized by the presence of an iodine atom attached to the pyrazolo[1,5-a]pyridine ring system. This compound is primarily used in organic synthesis, particularly in the Suzuki coupling reaction .

Mechanism of Action

Target of Action

It is known to be used in the suzuki coupling reaction , a type of palladium-catalyzed cross coupling reaction, which suggests that it may interact with palladium complexes or other reactants in this process.

Mode of Action

As a component in the suzuki coupling reaction , it likely participates in the formation of carbon-carbon bonds. The iodine atom in the compound can act as a leaving group, facilitating the coupling process.

Biochemical Pathways

Its role in the Suzuki coupling reaction suggests it may be involved in synthetic pathways for creating complex organic compounds .

Result of Action

As a reagent in the Suzuki coupling reaction, its primary role is likely in the synthesis of more complex organic compounds .

Action Environment

The action of 3-Iodopyrazolo[1,5-a]pyridine can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored in a cool place, away from strong oxidizing agents . These factors can affect the compound’s stability and efficacy.

Chemical Reactions Analysis

3-Iodopyrazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

3-Iodopyrazolo[1,5-a]pyridine can be compared with other iodinated heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the position of the iodine atom, which confer unique reactivity and applications in organic synthesis .

Properties

IUPAC Name

3-iodopyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNARKUCAKULAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodopyrazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodopyrazolo[1,5-a]pyridine
Reactant of Route 3
Reactant of Route 3
3-Iodopyrazolo[1,5-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-Iodopyrazolo[1,5-a]pyridine
Reactant of Route 5
Reactant of Route 5
3-Iodopyrazolo[1,5-a]pyridine
Reactant of Route 6
3-Iodopyrazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.